REACTION_CXSMILES
|
[C:1]([NH2:4])(=[O:3])[CH3:2].C(=O)([O-])O.[Na+].Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>O1CCCC1>[CH3:2][C:1]1[O:3][CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in tetrahydrofuran (150 ml)
|
Type
|
ADDITION
|
Details
|
to the solution was added dropwise trifluoroacetic anhydride at 0° C
|
Type
|
CONCENTRATION
|
Details
|
After concentrated under reduced pressure, to the mixture
|
Type
|
ADDITION
|
Details
|
was added ethyl acetate
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated sodium hydrogen carbonate solution twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
further with saturated brine and dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=C(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |